

# Synthesis and Characterization of Meldrum's Acid- $^{13}\text{C}_3$ : A Technical Guide

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## Compound of Interest

Compound Name: Meldrum's acid- $^{13}\text{C}_3$

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## Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of triply carbon-13 labeled Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione- $^{13}\text{C}_3$ ), a valuable building block in medicinal chemistry and drug development for introducing isotopic labels for mechanistic studies and metabolic tracking. While direct literature for the tri-labeled isotopologue is scarce, this document outlines a robust synthetic protocol based on established methods for unlabeled and mono-labeled analogs, utilizing commercially available  $^{13}\text{C}_3$ -malonic acid. Detailed experimental procedures, expected characterization data, and visual workflows are presented to facilitate its preparation and analysis in a research setting.

## Introduction

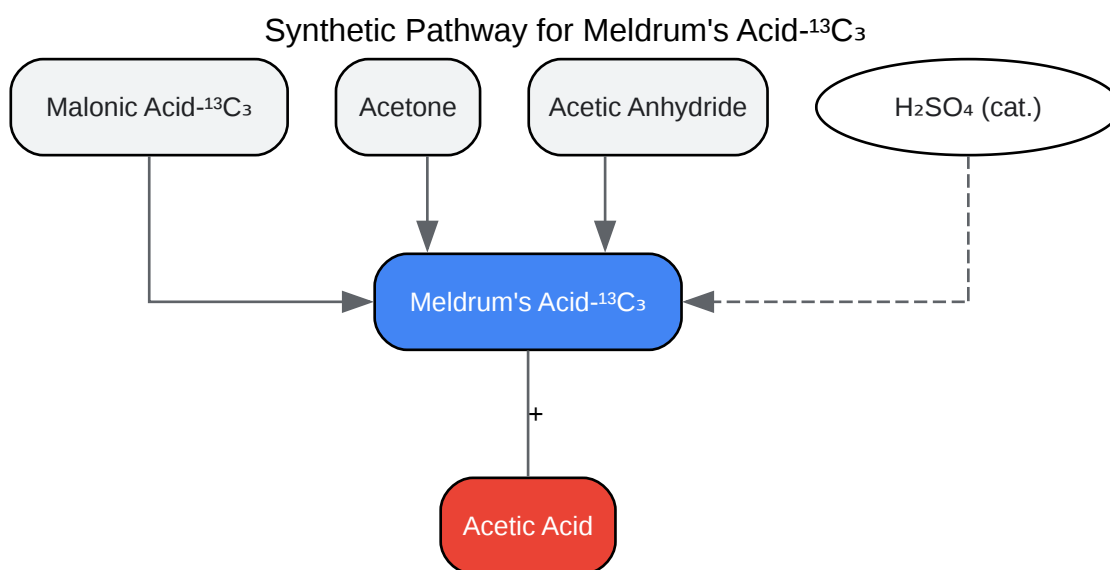
Meldrum's acid, a cyclic derivative of malonic acid, is a highly versatile reagent in organic synthesis due to the high acidity of its C-5 methylene protons and its utility as a precursor for a wide array of chemical transformations.[1] Isotopically labeled versions of Meldrum's acid are of significant interest in drug development and metabolic research, enabling the tracing of molecular fragments in complex biological systems. This guide focuses on the synthesis and characterization of Meldrum's acid- $^{13}\text{C}_3$ , where the two carbonyl carbons and the central methylene carbon of the malonic acid backbone are replaced with the  $^{13}\text{C}$  isotope.

## Proposed Synthesis of Meldrum's Acid- $^{13}\text{C}_3$

The proposed synthesis of Meldrum's acid- $^{13}\text{C}_3$  follows the well-established condensation reaction of a malonic acid derivative with acetone, facilitated by acetic anhydride and a catalytic amount of acid.[2] The key to this synthesis is the use of commercially available malonic acid- $^{13}\text{C}_3$  as the starting material.[3]

### Synthetic Pathway

The reaction proceeds via the formation of a mixed anhydride between malonic acid- $^{13}\text{C}_3$  and acetic anhydride, which then reacts with acetone to form the cyclic 2,2-dimethyl-1,3-dioxane-4,6-dione structure.



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Caption: Proposed synthesis of Meldrum's Acid- $^{13}\text{C}_3$ .

### Experimental Protocol

This protocol is adapted from the synthesis of [5- $^{13}\text{C}$ ]-Meldrum's acid.[2]

Materials:

- Malonic acid- $^{13}\text{C}_3$  (99 atom %  $^{13}\text{C}$ )

- Acetone (anhydrous)
- Acetic anhydride
- Concentrated sulfuric acid
- Dry dichloromethane ( $\text{CH}_2\text{Cl}_2$ )
- Dry pyridine
- Deionized water
- Ice bath
- Standard laboratory glassware (round-bottom flask, dropping funnel, condenser)
- Magnetic stirrer

Procedure:

- **Reaction Setup:** In a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, suspend malonic acid- $^{13}\text{C}_3$  (e.g., 2.0 g, ~18.7 mmol) in cold (0 °C) acetic anhydride (e.g., 7 mL).
- **Catalyst Addition:** With vigorous stirring in an ice bath, slowly add concentrated sulfuric acid (e.g., 0.2 mL). Continue stirring until all the solid dissolves.
- **Acetone Addition:** To the cold solution, add acetone (e.g., 1.5 mL, ~20.5 mmol) dropwise via the dropping funnel, maintaining the temperature at 0-5 °C.
- **Reaction:** Allow the reaction mixture to stir at 0 °C for 1 hour and then let it stand at room temperature for 24 hours. A crystalline precipitate should form.
- **Isolation:** Cool the mixture in an ice bath and collect the crystalline product by vacuum filtration.
- **Washing:** Wash the crystals with cold deionized water and then with a small amount of cold diethyl ether.

- Drying: Dry the product under vacuum to yield Meldrum's acid- $^{13}\text{C}_3$  as a white crystalline solid.

## Characterization

The synthesized Meldrum's acid- $^{13}\text{C}_3$  should be characterized using standard analytical techniques to confirm its identity and purity. The expected data are based on known values for unlabeled and mono-labeled Meldrum's acid.

## Physical and Spectroscopic Data

The following tables summarize the expected and known quantitative data for Meldrum's acid and its isotopologues.

Property	Unlabeled Meldrum's Acid	[5- $^{13}\text{C}$ ]- Meldrum's Acid	Predicted Meldrum's Acid- $^{13}\text{C}_3$	Reference(s)
Molecular Formula	$\text{C}_6\text{H}_8\text{O}_4$	$\text{C}_5^{13}\text{CH}_8\text{O}_4$	$^{13}\text{C}_3\text{C}_3\text{H}_8\text{O}_4$	[4]
Molecular Weight	144.13 g/mol	145.13 g/mol	147.12 g/mol	[4]
Melting Point	94-96 °C (decomposes)	94-96 °C	94-96 °C (decomposes)	[2]

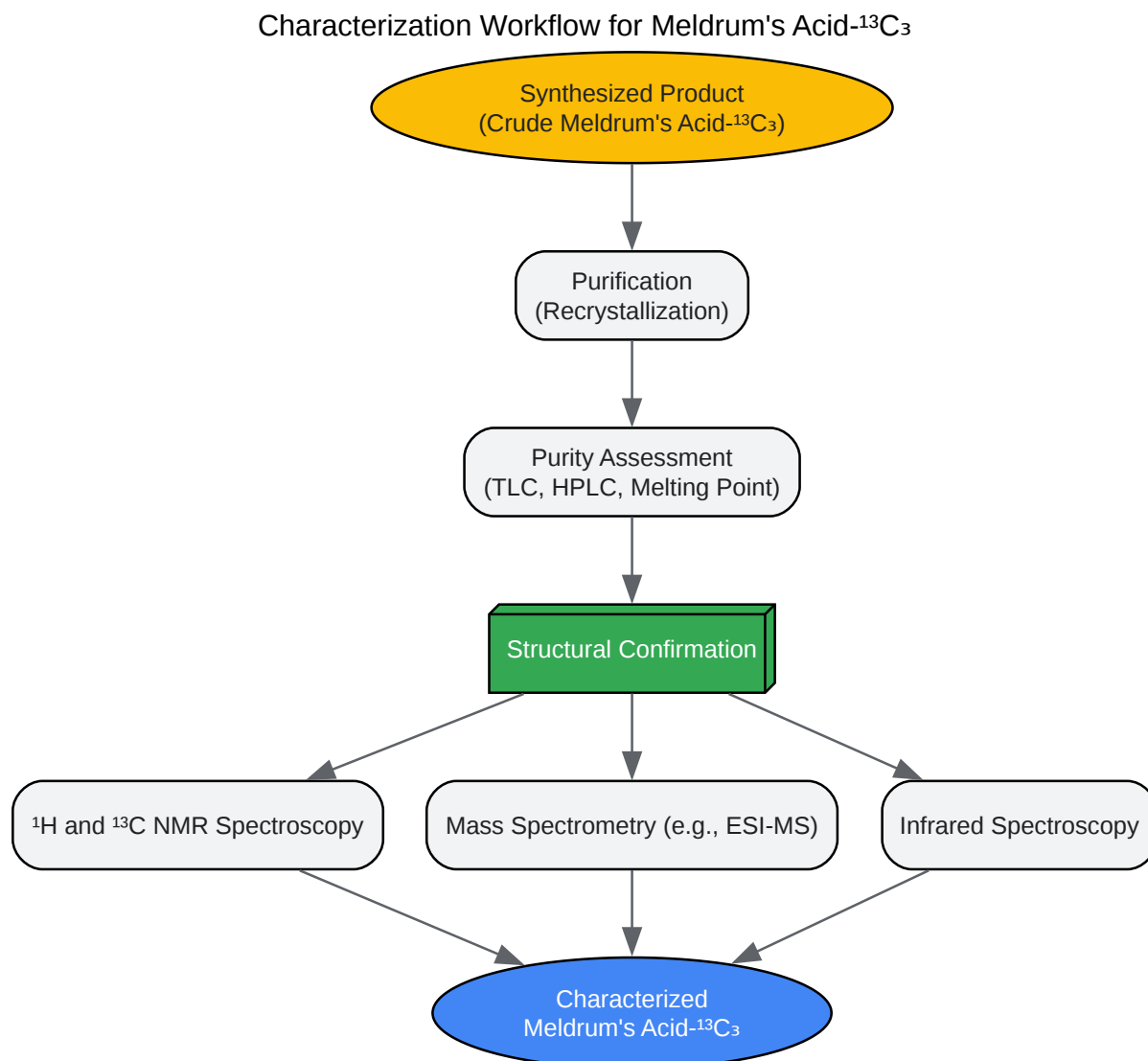
Table 1: Physical Properties of Meldrum's Acid and its Isotopologues.

Technique	Unlabeled Meldrum's Acid	[5- <sup>13</sup> C]-Meldrum's Acid	Predicted Meldrum's Acid- <sup>13</sup> C <sub>3</sub>	Reference(s)
<sup>1</sup> H NMR (CDCl <sub>3</sub> , δ ppm)	1.82 (s, 6H, 2xCH <sub>3</sub> ), 3.65 (s, 2H, CH <sub>2</sub> )	1.82 (s, 6H, 2xCH <sub>3</sub> ), 3.65 (d, 2H, J( <sup>13</sup> C- <sup>1</sup> H) ≈ 136 Hz)	1.82 (s, 6H, 2xCH <sub>3</sub> ), 3.65 (d, 2H, J( <sup>13</sup> C- <sup>1</sup> H) ≈ 136 Hz)	[2]
<sup>13</sup> C NMR (CDCl <sub>3</sub> , δ ppm)	27.0 (2xCH <sub>3</sub> ), 36.5 (CH <sub>2</sub> ), 105.5 (C(CH <sub>3</sub> ) <sub>2</sub> ), 171.0 (2x C=O)	27.0 (2xCH <sub>3</sub> ), 36.5 ( <sup>13</sup> C-enriched), 105.5 (C(CH <sub>3</sub> ) <sub>2</sub> ), 171.0 (2x C=O)	27.0 (2xCH <sub>3</sub> ), 36.5 ( <sup>13</sup> C-enriched, t, J( <sup>13</sup> C- <sup>13</sup> C) ≈ 60 Hz), 105.5 (C(CH <sub>3</sub> ) <sub>2</sub> ), 171.0 ( <sup>13</sup> C-enriched, d, J( <sup>13</sup> C- <sup>13</sup> C) ≈ 60 Hz)	[2][5]
Mass Spec (m/z)	144 (M <sup>+</sup> ), 129, 86, 43	145 (M <sup>+</sup> +1), 130, 87, 43	147 (M <sup>+</sup> ), 132, 89, 43	[2]
IR (CHCl <sub>3</sub> , cm <sup>-1</sup> )	1780, 1745 (C=O)	1780, 1745 (C=O)	1780, 1745 (C=O, with possible slight shifts)	[2]

Table 2: Spectroscopic Data for Meldrum's Acid and its Isotopologues.

## Characterization Workflow

The following diagram illustrates a typical workflow for the characterization of the synthesized Meldrum's acid-<sup>13</sup>C<sub>3</sub>.



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Caption: General workflow for characterization.

## Data Interpretation

- $^1\text{H}$  NMR: The proton NMR spectrum is expected to be similar to that of unlabeled Meldrum's acid, with the key difference being the signal for the C-5 methylene protons. This signal should appear as a doublet due to coupling with the attached  $^{13}\text{C}$  nucleus.
- $^{13}\text{C}$  NMR: In a broadband proton-decoupled  $^{13}\text{C}$  NMR spectrum, the signals for the three labeled carbons (C-4, C-5, and C-6) will be significantly enhanced. The C-5 signal is

expected to appear as a triplet due to coupling to the two adjacent  $^{13}\text{C}$  carbonyl carbons. The C-4 and C-6 signals should appear as doublets due to coupling to the central  $^{13}\text{C}$  at C-5.

- **Mass Spectrometry:** The molecular ion peak in the mass spectrum will be observed at an m/z value corresponding to the molecular weight of the tri-labeled compound (147.12 g/mol), which is three mass units higher than that of unlabeled Meldrum's acid.
- **Infrared Spectroscopy:** The IR spectrum is expected to show the characteristic strong carbonyl stretching frequencies around 1745 and 1780  $\text{cm}^{-1}$ . Minor shifts in these frequencies may be observed due to the heavier carbon isotopes.

## Conclusion

This technical guide provides a detailed, albeit proposed, pathway for the synthesis and characterization of Meldrum's acid- $^{13}\text{C}_3$ . By adapting established procedures and leveraging commercially available labeled starting materials, researchers can confidently produce this valuable isotopically labeled building block. The provided characterization data and workflows serve as a comprehensive resource for the successful execution and verification of this synthesis, enabling its application in advanced research and development.

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